3-(Methylamino)pyrrolidin-2-one hydrochloride
Description
3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1311313-56-0) is a pyrrolidinone derivative with the molecular formula C₁₁H₁₃N₂OCl·HCl and a molar mass of 261.15 g/mol. Structurally, it features a pyrrolidin-2-one backbone substituted with a methylamino group at the 3-position and a 2-chlorophenyl group at the 1-position, combined with a hydrochloride salt .
Properties
IUPAC Name |
3-(methylamino)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-6-4-2-3-7-5(4)8;/h4,6H,2-3H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDDAKZHVJOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-20-7 | |
| Record name | 2-Pyrrolidinone, 3-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(methylamino)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
3-(Methylamino)pyrrolidin-2-one hydrochloride is a hydrochloride salt derivative of 3-(methylamino)pyrrolidin-2-one, a substituted pyrrolidinone with an N-methylamino group at the 3-position. The preparation of this compound typically involves the synthesis of the pyrrolidinone ring followed by introduction or modification of the methylamino substituent and subsequent formation of the hydrochloride salt.
General Synthetic Strategies
The preparation of this compound can be approached through:
- Reductive cyclization of hydroxybutyronitrile derivatives
- Catalytic hydrogenation of N-substituted aminopyrrolidines
- Nucleophilic substitution on halogenated butane derivatives with methylamine
- Reduction of N-substituted pyrrolidinones
These methods are elaborated below with reaction conditions and yields where available.
Reductive Cyclization of Hydroxybutyronitrile Derivatives
A key method involves the reductive cyclization of hydroxybutyronitrile compounds in acidic aqueous media using hydrogen gas and Raney nickel catalyst or a combination of Raney nickel and palladium on carbon (Pd/C). This process yields 3-pyrrolidinol intermediates, which can be further functionalized to 3-(methylamino)pyrrolidin-2-one derivatives.
-
- Solvent: Isopropanol/water mixture with dissolved acid (e.g., hydrochloric acid)
- Catalyst: Raney nickel (2.5–5 g per ~20 g substrate), optionally with Pd/C
- Hydrogen pressure: 15–150 psi (preferably 25–75 psi)
- Temperature: 0–100°C (preferably 20–50°C)
- Reaction time: 3–20 hours until hydrogen uptake ceases
-
- Hydrogenation of hydroxybutyronitrile to 4-amino-3-hydroxybutyronitrile.
- Continued hydrogenation leads to cyclization forming 3-pyrrolidinol.
- Isolation involves solvent removal, neutralization with base (e.g., sodium hydroxide), and vacuum distillation.
Yield example: 30% isolated yield of 3-pyrrolidinol under described conditions.
This intermediate can then be converted to the methylamino derivative via amination and further functional group transformations.
Catalytic Hydrogenation of N,N'-Disubstituted 3-Aminopyrrolidines
Another effective approach is the catalytic hydrogenation of N,N'-disubstituted 3-aminopyrrolidines to obtain the parent 3-aminopyrrolidine or its methyl-substituted derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Methylamino)pyrrolidin-2-one hydrochloride can undergo oxidation reactions, where the methylamino group can be oxidized to form various oxidized derivatives.
Reduction: The compound can also participate in reduction reactions, where the carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohol derivatives.
Substitution: Substitution reactions can occur at the methylamino group or the pyrrolidin-2-one ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- Initial studies suggest that 3-(Methylamino)pyrrolidin-2-one hydrochloride may interact with neurotransmitter receptors, potentially influencing mood and cognition. Its structure allows it to act on various pathways involved in neurochemical signaling, making it a candidate for further investigation in treating neurological disorders.
-
Anticancer Research :
- Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been screened for activity against cancer cell lines such as MCF-7 and HeLa, showing promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
Data Table: Comparative Analysis of Pyrrolidine Derivatives
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The general steps include:
- Formation of the pyrrolidine ring.
- Introduction of the methylamino group.
- Hydrochloride salt formation to enhance solubility and stability.
Case Studies
- Neurotransmitter Interaction Studies :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. In medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| 3-(Methylamino)pyrrolidin-2-one HCl | 1311313-56-0 | C₁₁H₁₃ClN₂O·HCl | 261.15 | 3-Methylamino, 1-(2-chlorophenyl) | Not reported |
| 1-Aminopyrrolidin-2-one hydrochloride | 20386-22-5 | C₄H₈N₂O·HCl | 136.58 | 1-Amino | 227 |
| 3-Amino-3-methylpyrrolidin-2-one | Not provided | C₅H₁₀N₂O | 114.15 | 3-Amino, 3-methyl | Not reported |
| 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one HCl | 1029988-73-5 | C₁₁H₁₂FN₂O·HCl | 244.69 | 3-Methylamino, 1-(2-fluorophenyl) | Not reported |
Key Observations:
- Substituent Effects : The presence of halogenated aryl groups (e.g., 2-chlorophenyl in the target compound vs. 2-fluorophenyl in the fluorinated analogue) influences lipophilicity and binding affinity to biological targets. Chlorine’s higher electronegativity may enhance stability compared to fluorine .
Table 2: Functional and Application Comparisons
Key Observations:
- Target Compound vs. Alfuzosin Hydrochloride: While both are hydrochlorides, Alfuzosin is a clinically approved drug with a quinazoline core, highlighting the target compound’s role as a non-therapeutic intermediate .
- Safety Profiles: Unlike Alfuzosin, 3-(Methylamino)pyrrolidin-2-one HCl lacks comprehensive hazard classification, suggesting it requires careful handling in research settings .
Physicochemical and Stability Comparisons
- Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic analogues like 3-amino-3-methylpyrrolidin-2-one .
- Thermal Stability: 1-Aminopyrrolidin-2-one hydrochloride exhibits a high melting point (227°C), indicating greater thermal stability than the target compound, for which data is unavailable .
Research Findings and Implications
- Limitations: Lack of detailed pharmacological data for 3-(Methylamino)pyrrolidin-2-one HCl necessitates further studies to elucidate its bioactivity and toxicity .
Biological Activity
3-(Methylamino)pyrrolidin-2-one hydrochloride, a compound with the molecular formula and a molecular weight of approximately 146.62 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on various research findings.
This compound is synthesized through various methods, often involving the reaction of pyrrolidinones with methylamine. The compound's structure allows it to interact with multiple biological targets, making it a versatile scaffold in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 146.62 g/mol |
| CAS Number | 1803561-70-7 |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:
- Antidepressant Effects : Research indicates that compounds related to pyrrolidine structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Anticancer Properties : The compound has been investigated for its anticancer potential. A study demonstrated that pyrrolidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotective Effects : Evidence suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic profile against conditions like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential as a lead compound for developing new antibiotics.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Receptor Modulation : It is believed to interact with several neurotransmitter receptors, including serotonin and dopamine receptors, which play significant roles in mood regulation and cognitive functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial resistance mechanisms, contributing to its anticancer and antimicrobial activities.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- A study published in Acta reported that derivatives of pyrrolidine showed significant activity against breast cancer cell lines, with IC50 values indicating potent anticancer effects .
- Another research article highlighted the neuroprotective effects observed in rodent models treated with pyrrolidine derivatives, showing improved cognitive function and reduced oxidative stress markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Methylamino)pyrrolidin-2-one hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves hydrochlorination under controlled acidic conditions. For example, adding 1.0 M aqueous HCl to the free base precursor at room temperature, followed by heating to 50°C to dissolve precipitates, yields crystalline hydrochloride salts (52.7% yield). Yield optimization requires precise stoichiometric control of HCl, temperature gradients (0–50°C), and isolation via cold filtration to minimize byproduct formation .
- Key Parameters : Reaction time (~2.3 hours), solvent selection (aqueous HCl), and post-synthesis drying under suction to constant weight.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- X-Ray Powder Diffraction (XRPD) : Resolves crystalline structure and polymorphic forms by matching experimental peaks to reference patterns (e.g., 2θ angles and intensities) .
- Melting Point Analysis : Confirms purity (e.g., mp: 227°C for structurally similar pyrrolidinone hydrochlorides) .
- HPLC-MS : Detects impurities at trace levels (<0.1%) using reference standards like those listed in pharmacopeial guidelines .
Q. How should researchers handle hygroscopicity and stability challenges during storage of this compound?
- Methodological Answer : Store in airtight containers under anhydrous conditions (e.g., desiccators with silica gel). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and periodic XRPD analysis to detect polymorphic transitions or hydrate formation .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Molecular Dynamics Simulations : Model solvation effects and intermolecular interactions to optimize crystallization conditions .
- In Silico Screening : Predict bioactivity and physicochemical properties (e.g., logP, solubility) for derivative libraries using software like Schrödinger Suite .
Q. What strategies are employed to resolve contradictions in spectroscopic data when characterizing structurally related pyrrolidinone derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR, IR, and XRPD data with computational predictions (e.g., simulated NMR spectra using ACD/Labs) .
- Isotopic Labeling : Resolve ambiguities in proton assignments (e.g., deuterated solvents or -labeling for nitrogen-rich heterocycles) .
- Crystallographic Databases : Compare experimental unit cell parameters with Cambridge Structural Database entries to confirm structural assignments .
Q. How should researchers approach impurity profiling and identification in this compound batches during scale-up?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate process-related impurities (e.g., dealkylation or oxidation byproducts) .
- LC-HRMS : Identify impurities at ppm levels using high-resolution mass spectrometry and fragment ion analysis .
- Synthesis of Reference Impurities : Prepare and characterize suspected impurities (e.g., methylated or halogenated analogs) for spiking experiments .
Q. What experimental frameworks are recommended for analyzing reaction mechanisms in the synthesis of pyrrolidinone-based hydrochlorides?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-determining steps .
- Isotope Effects : Use -labeled reagents to trace carbon migration in cyclization steps .
- Microreactor Technology : Enhance mixing efficiency and heat transfer for intermediates prone to decomposition .
Data Contradiction and Optimization
Q. How can researchers address discrepancies between computational predictions and experimental results in pyrrolidinone hydrochloride synthesis?
- Methodological Answer :
- Sensitivity Analysis : Identify variables (e.g., solvent polarity, counterion effects) that deviate from idealized computational models .
- Feedback Loops : Integrate experimental data (e.g., crystallographic results) into machine learning algorithms to refine predictive models .
- Error Margin Quantification : Statistically compare computational vs. experimental yields or purity metrics using ANOVA .
Q. What advanced separation techniques improve the resolution of enantiomeric or diastereomeric impurities in pyrrolidinone hydrochlorides?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with polar organic mobile phases for baseline separation .
- Crystallization-Induced Diastereomer Transformation : Introduce chiral resolving agents (e.g., tartaric acid) to enrich enantiopure fractions .
- Capillary Electrophoresis : Achieve high-resolution separations under optimized pH and buffer conditions .
Tables for Key Data
| Analytical Technique | Application | Reference |
|---|---|---|
| XRPD | Polymorph identification | |
| HPLC-MS | Impurity profiling | |
| DFT Calculations | Reaction pathway prediction |
| Synthetic Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl concentration | 1.0 M | Maximizes salt formation |
| Reaction temperature | 0–50°C | Reduces side reactions |
| Drying time | 39 hours | Ensures anhydrous form |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
